REACTION_CXSMILES
|
[Na].[OH:2][CH:3]([CH2:7][CH:8]([CH3:10])[CH3:9])[C:4]([O-:6])=[O:5].[OH-].[Na+]>>[CH3:9][CH:8]([CH2:7][C@H:3]([OH:2])[C:4]([OH:6])=[O:5])[CH3:10].[CH3:9][CH:8]([CH3:10])[CH2:7][C:3](=[O:2])[C:4]([OH:6])=[O:5] |f:2.3,^1:0|
|
Name
|
1-N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
NRS-137KH20B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)[O-])CC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml Erlenmeyer flask provided with a baffle
|
Type
|
ADDITION
|
Details
|
containing 90 ml of medium
|
Type
|
WAIT
|
Details
|
the fermentation was continued for 82 hours
|
Duration
|
82 h
|
Type
|
ADDITION
|
Details
|
The thus-obtained fermentation broth was then treated in an analogous manner to that
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C[C@@H](C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |